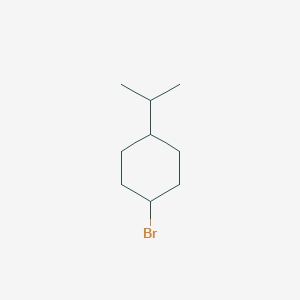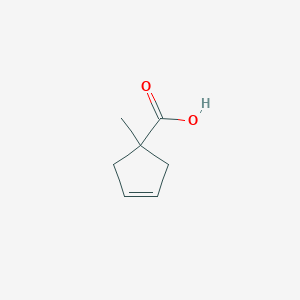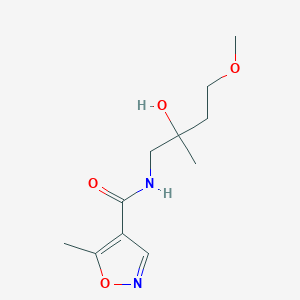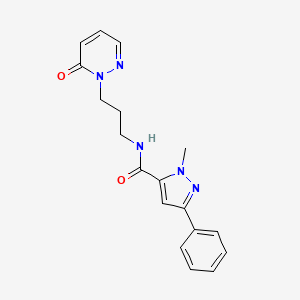
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Characterization
Structural and spectroscopic analyses of benzimidazole derivatives, including variations similar to 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole, have been conducted to understand their molecular properties. Studies involve X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing insights into their geometric structure, electronic configuration, and vibrational spectra. These compounds exhibit significant intermolecular interactions, such as hydrogen bonds and π-π interactions, influencing their molecular stability and electronic properties. This fundamental understanding supports their potential applications in materials science and pharmaceutical research (Saral, Özdamar, & Uçar, 2017).
Corrosion Inhibition
Research on benzimidazole derivatives also extends to their use as corrosion inhibitors for metals in aggressive environments. Studies demonstrate the effectiveness of these compounds in protecting carbon steel against corrosion, particularly in acidic solutions. Electrochemical assays, including electrochemical impedance spectroscopy and potentiodynamic polarization, reveal that benzimidazole derivatives act as mixed-type inhibitors, mitigating both anodic and cathodic corrosion processes. Their adsorption onto metal surfaces, obeying the Langmuir adsorption isotherm, suggests strong surface interaction and inhibition mechanisms (Rouifi et al., 2020).
Terahertz Spectroscopy Analysis
The differentiation between 2-(2-chlorophenyl)benzimidazole and its analogs has been explored using terahertz time-domain spectroscopy and density functional theory. This approach has uncovered distinct spectral fingerprints in the terahertz range, attributable to minor variations in molecular structure. Such spectral differences are linked to variations in van der Waals forces and dihedral angles within the crystal structure, emphasizing the sensitivity of terahertz spectroscopy in detecting subtle configurational changes. This application highlights the potential of terahertz spectroscopy in the quality control and structural analysis of pharmaceutical compounds (Song et al., 2018).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOFHHCLYCDCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)

![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)




![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)
![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

